6-ethyl-2H-chromene-3-sulfonyl chloride

Description

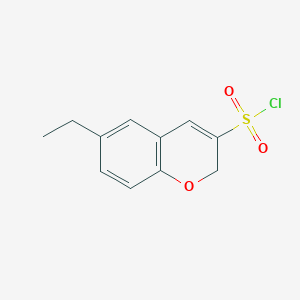

6-Ethyl-2H-chromene-3-sulfonyl chloride is a chromene-based sulfonyl chloride derivative characterized by an ethyl substituent at the 6-position of the chromene ring and a sulfonyl chloride group at the 3-position. Chromene sulfonyl chlorides are critical intermediates in organic synthesis, particularly for constructing sulfonamide derivatives with applications in pharmaceuticals, agrochemicals, and materials science.

Propriétés

Formule moléculaire |

C11H11ClO3S |

|---|---|

Poids moléculaire |

258.72 g/mol |

Nom IUPAC |

6-ethyl-2H-chromene-3-sulfonyl chloride |

InChI |

InChI=1S/C11H11ClO3S/c1-2-8-3-4-11-9(5-8)6-10(7-15-11)16(12,13)14/h3-6H,2,7H2,1H3 |

Clé InChI |

FKNDMJVCJYODPY-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC2=C(C=C1)OCC(=C2)S(=O)(=O)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2H-chromene-3-sulfonyl chloride typically involves the sulfonylation of 6-ethyl-2H-chromene. One common method includes the reaction of 6-ethyl-2H-chromene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

6-Ethyl-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Oxidation Reactions: The chromene moiety can undergo oxidation to form corresponding chromanones or chromones.

Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfonyl hydrides or other reduced forms.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions or with the use of catalysts.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are often used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Sulfonamide Derivatives: Formed from reactions with amines.

Sulfonate Ester Derivatives: Formed from reactions with alcohols.

Sulfonothioate Derivatives: Formed from reactions with thiols.

Applications De Recherche Scientifique

6-Ethyl-2H-chromene-3-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 6-ethyl-2H-chromene-3-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives . The chromene moiety may also interact with biological targets, contributing to its potential biological activities .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

*Theoretical data for this compound are inferred from structural analogs.

Activité Biologique

6-Ethyl-2H-chromene-3-sulfonyl chloride is a sulfonyl chloride derivative of chromene, notable for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H11ClO3S |

| Molecular Weight | 258.72 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C11H11ClO3S/c1-2-8-3-4-11-9(5-8)6-10(7-15-11)16(12,13)14/h3-6H,2,7H2,1H3 |

| Canonical SMILES | CCC1=CC2=C(C=C1)OCC(=C2)S(=O)(=O)Cl |

Synthesis

The synthesis of this compound typically involves the sulfonylation of 6-ethyl-2H-chromene using chlorosulfonic acid. This reaction introduces the sulfonyl chloride group under controlled conditions, leading to a high yield of the desired product.

The biological activity of this compound is primarily attributed to its sulfonyl chloride functional group, which exhibits reactivity towards various nucleophiles. This allows for the formation of sulfonamide and sulfonate derivatives, which may enhance its biological efficacy.

Antimicrobial Properties

Research indicates that compounds similar to 6-ethyl-2H-chromene derivatives exhibit significant antimicrobial activity. For instance, chlorinated flavonoids have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The introduction of chlorine in flavonoid structures is believed to enhance their bioactivity and pharmacological potential.

Anticancer Activity

The potential anticancer properties of chromene derivatives have been explored in various studies. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis. For example, derivatives with sulfonamide functionalities have shown promise in inhibiting cancer cell growth through mechanisms involving reactive oxygen species (ROS) generation and apoptosis induction .

Case Studies

Several studies have investigated the biological effects of chromene derivatives:

- Antimicrobial Activity Evaluation : A study demonstrated that chalcone derivatives with halogen substitutions exhibited enhanced antimicrobial properties against resistant strains such as Pseudomonas aeruginosa.

- Anticancer Research : Another investigation focused on the synthesis of chromene-based compounds that showed significant cytotoxic effects on various cancer cell lines, suggesting their potential as lead compounds for drug development .

Comparative Analysis

The biological activity of this compound can be compared with other chromene derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 6-Methyl-2H-chromene derivatives | Low | Moderate |

| 6-Chloro derivatives | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.